molecular formula C20H24FN7O B2916767 2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920386-99-8

2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

Cat. No. B2916767
CAS RN: 920386-99-8
M. Wt: 397.458
InChI Key: LLGPWSXTHAJTSV-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

Antiviral Activity

This compound may exhibit antiviral properties due to its structural similarity to other indole derivatives that have shown inhibitory activity against viruses such as influenza A and Coxsackie B4 virus . The presence of the triazolo[4,5-d]pyrimidin-7-yl moiety could potentially interact with viral enzymes or proteins, disrupting their function and replication.

Anti-inflammatory and Analgesic Potential

Compounds with similar structures have been reported to possess anti-inflammatory and analgesic activities . The 3-fluorophenyl group, in particular, might contribute to these effects by modulating inflammatory pathways or pain perception at the molecular level.

Antitubercular Properties

The triazolo[4,5-d]pyrimidin-7-yl group has been associated with antitubercular activity, with certain compounds demonstrating significant minimum inhibitory concentrations (MIC) against tuberculosis-causing bacteria . Research into this application could lead to the development of new treatments for this persistent and widespread disease.

Anticancer Research

Indole derivatives, which share structural features with this compound, have been explored for their anticancer potential . The ability to bind with high affinity to multiple receptors makes them candidates for targeted cancer therapies, possibly inhibiting tumor growth or inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound’s structure suggests it could act as an enzyme inhibitor, potentially targeting enzymes like carbonic anhydrase, cholinesterase, and others involved in various physiological processes . This application could be relevant for treating conditions related to enzyme dysregulation.

Drug Design and Development

Due to its complex structure, this compound could serve as a scaffold for the design and development of new pharmaceuticals . Its heterocyclic core and substituents may be modified to enhance its interaction with biological targets, leading to the creation of drugs with improved efficacy and specificity.

properties

IUPAC Name

2-ethyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-10-8-26(9-11-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-6-15(21)12-16/h5-7,12-14H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGPWSXTHAJTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

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